tetranor-PGFM
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRHJCFWWOQYQE-SYQHCUMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Tetranor Pgfm
Arachidonic Acid Cascade Preceding PGF2α Formation
The synthesis of prostaglandins (B1171923), including PGF2α, originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2 (PLA2). nih.govyoutube.com This free arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) pathway, initiating a series of reactions that produce various prostanoids. nih.gov
Cyclooxygenase-Dependent Synthesis of Prostaglandin (B15479496) H2 (PGH2)
The conversion of arachidonic acid into prostaglandin H2 (PGH2) is a critical, two-step process catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). wikipedia.orgwikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.net
The process unfolds as follows:
Oxygenation: The COX enzyme first catalyzes the addition of two oxygen molecules to arachidonic acid, forming an unstable intermediate called prostaglandin G2 (PGG2). wikipedia.orgwikipedia.orgtaylorandfrancis.com
Reduction: The same enzyme then exhibits peroxidase activity, reducing the hydroperoxy group on PGG2 to a hydroxyl group, thereby forming PGH2. wikipedia.orgresearchgate.net
PGH2 is an unstable endoperoxide and serves as a crucial precursor for the synthesis of all other primary prostaglandins and thromboxanes. wikipedia.orgresearchgate.net
Enzymatic Conversion of PGH2 to PGF2α
PGH2 can be converted into PGF2α through several enzymatic pathways:
Direct Reduction by Aldo-Keto Reductases (AKRs): PGH2 can be directly converted to PGF2α by the action of enzymes from the aldo-keto reductase family, such as AKR1C3 (also known as PGF synthase). nih.govresearchgate.netresearchgate.net This is a primary pathway for PGF2α synthesis.
Glutathione S-Transferases (GSTs): Purified glutathione S-transferases have also been shown to catalyze the direct reduction of the endoperoxide moiety of PGH2 to form PGF2α. nih.gov
Indirect Conversion via PGE2: PGH2 can first be metabolized into prostaglandin E2 (PGE2) by PGE synthases. Subsequently, PGE2 can be converted to PGF2α by the action of PGE2 9-ketoreductases, which include enzymes like AKR1C1 and AKR1C2. researchgate.netresearchgate.net
Conversion of PGF2α to Tetranor-PGFM
Once formed, PGF2α is rapidly metabolized into a series of other compounds. The ultimate product excreted in urine is this compound, which is used as a biomarker for the in vivo production of PGF2α. caymanchem.commyskinrecipes.com
Initial Metabolic Transformations of PGF2α
The initial step in the degradation of PGF2α is its conversion into a biologically inactive plasma metabolite. nih.gov
The first and most prominent plasma metabolite of PGF2α is 13,14-dihydro-15-keto-PGF2α, commonly known as PGFM. caymanchem.comnih.gov This conversion is a two-step enzymatic process:
Oxidation: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at the C-15 position of PGF2α. nih.gov
Reduction: Subsequently, the double bond between C-13 and C-14 is reduced by 15-oxo-prostaglandin Δ13-reductase. nih.gov
While PGFM is detectable in plasma, it has a short half-life and is subject to further metabolism. nih.gov
Beta-Oxidation Leading to Tetranor Metabolites
Following its formation, PGFM undergoes further degradation primarily through beta-oxidation. This metabolic process involves the sequential removal of two-carbon units from the carboxylic acid (alpha) end of the molecule. The chain-shortening of prostaglandins to their tetranor metabolites occurs in peroxisomes. nih.gov Two cycles of beta-oxidation remove a total of four carbon atoms, leading to the formation of 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid, which is this compound. caymanchem.comnih.gov This stable end-product is then excreted in the urine. caymanchem.com
Data Tables
Table 1: Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phospholipase A2 | PLA2 | Releases arachidonic acid from membrane phospholipids. youtube.com |
| Cyclooxygenase | COX | Converts arachidonic acid to prostaglandin H2 (PGH2). wikipedia.org |
| Aldo-Keto Reductase 1C3 | AKR1C3 | Converts PGH2 directly to PGF2α. nih.govresearchgate.net |
| Aldo-Keto Reductase 1C1/1C2 | AKR1C1/1C2 | Converts PGE2 to PGF2α. researchgate.netresearchgate.net |
| Glutathione S-Transferase | GST | Catalyzes the reduction of PGH2 to PGF2α. nih.gov |
| 15-hydroxyprostaglandin Dehydrogenase | 15-PGDH | Oxidizes the 15-hydroxyl group of PGF2α. nih.gov |
| 15-oxo-prostaglandin Δ13-reductase | - | Reduces the C13-C14 double bond of 15-keto-PGF2α. nih.gov |
Table 2: Sequential Pathway from Arachidonic Acid to this compound
| Step | Substrate | Primary Enzyme(s) | Product |
|---|---|---|---|
| 1 | Membrane Phospholipids | Phospholipase A2 | Arachidonic Acid |
| 2 | Arachidonic Acid | Cyclooxygenase (COX) | Prostaglandin H2 (PGH2) |
| 3 | Prostaglandin H2 (PGH2) | AKR1C3 / GSTs | Prostaglandin F2α (PGF2α) |
| 4 | Prostaglandin F2α (PGF2α) | 15-PGDH & 15-oxo-prostaglandin Δ13-reductase | 13,14-dihydro-15-keto-PGF2α (PGFM) |
| 5 | 13,14-dihydro-15-keto-PGF2α (PGFM) | Beta-oxidation enzymes | This compound |
Omega-Oxidation in Terminal Metabolism
The terminal metabolism of prostaglandins is a critical process for their inactivation and excretion. Omega-oxidation (ω-oxidation) represents a key catabolic pathway in this process, particularly in the formation of dicarboxylic acid metabolites. wikipedia.org For Prostaglandin F2α (PGF2α), this metabolic cascade, in conjunction with other enzymatic modifications, culminates in the production of its major urinary metabolite, 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid, commonly known as this compound. caymanchem.com
Omega-oxidation is an alternative fatty acid metabolism pathway that involves the oxidation of the ω-carbon—the carbon atom most distant from the primary carboxyl group. wikipedia.org This process is primarily catalyzed by a subset of Cytochrome P450 (CYP450) enzymes, specifically ω-hydroxylases found in microsomes. wikipedia.org Research has identified that enzymes belonging to the CYP4A and CYP4F sub-families are involved in this hydroxylation, which is the initial and rate-limiting step. wikipedia.org Specifically for prostaglandins, CYP4F8 has been shown to efficiently oxidize the omega-side chain of prostaglandin precursors. nih.gov
The process of ω-oxidation occurs in three main steps:
Hydroxylation: The reaction begins with the introduction of a hydroxyl group (-OH) onto the terminal ω-carbon. This step is catalyzed by a CYP450 ω-hydroxylase and requires molecular oxygen and NADPH as an electron donor. wikipedia.org
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde (-CHO). wikipedia.org
Oxidation to Carboxylic Acid: In the final step, the aldehyde group is further oxidized to a carboxylic acid (-COOH). wikipedia.org
The result of these successive oxidations at the ω-position is the formation of a fatty acid derivative with a carboxyl group at both ends, known as a dicarboxylic acid. wikipedia.org In the context of PGF2α metabolism, this ω-oxidation, combined with β-oxidation, converts the precursor into the terminal, water-soluble metabolite this compound, which is then readily excreted in the urine. caymanchem.comnih.gov The measurement of urinary this compound is therefore considered a reliable method for assessing the systemic production of PGF2α. nih.gov
Research Findings on this compound Levels
Detailed studies have quantified the excretion levels of this compound in various physiological states, highlighting its role as a biomarker.
Advanced Methodologies for Tetranor Pgfm Analysis and Quantification
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become the cornerstone for the quantification of eicosanoids and their metabolites due to its high sensitivity and selectivity. nih.gov When coupled with liquid chromatography, it provides a powerful tool for resolving and measuring specific compounds like tetranor-PGFM in challenging biological fluids. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical chemistry, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This methodology is particularly well-suited for analyzing complex biological samples where analytes are present in trace amounts. mdpi.comnih.gov The use of smaller particle size columns (typically <2 µm) in UPLC allows for faster separations and sharper peaks, leading to improved signal-to-noise ratios. mdpi.com
The development of a UPLC-MS/MS method for this compound would involve meticulous optimization of both the chromatographic separation and the mass spectrometric detection. For instance, a typical method might employ a reversed-phase column, such as an Acquity UPLC BEH C18, for separation. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acid (e.g., formic acid) to ensure efficient ionization. nih.gov
Quantification is performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion for this compound and monitoring a unique product ion generated through collision-induced dissociation (CID). mdpi.com This process ensures high selectivity, minimizing interference from other matrix components. The method is typically validated according to regulatory guidelines, ensuring its accuracy and precision. mdpi.comresearchgate.net
Table 1: Example UPLC-MS/MS Method Parameters for Small Molecule Quantification This table illustrates typical parameters based on established methods for other small molecules, which would be adapted for this compound analysis.
| Parameter | Example Condition | Source |
| Chromatography System | Waters ACQUITY UPLC | mdpi.com |
| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm) | nih.gov |
| Mobile Phase A | 0.2% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Injection Volume | 1-10 µL | nih.govresearchgate.net |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely established and reliable method for analyzing prostaglandin (B15479496) metabolites in biological fluids like urine. researchgate.netnih.gov It is considered a method of choice for quantifying eicosanoids, as it generally does not require the laborious derivatization steps that can be necessary for Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This technique is essential for systematically monitoring changes in metabolite concentrations, which often exist in the picomolar to nanomolar range. nih.gov
Developing an LC-MS/MS assay for this compound involves separating the analyte from other urinary or plasma components on an LC column before detection by the mass spectrometer. researchgate.net The challenge often lies in achieving chromatographic separation from structurally similar and isobaric compounds. nih.govnih.gov For example, a method for the simultaneous analysis of eicosanoids successfully separated the isobaric compounds PGF2α and 11-β PGF2α, which share the same mass-to-charge ratio transition, by achieving different retention times. nih.gov
High-throughput online Solid-Phase Extraction (SPE) can be integrated with LC-MS/MS systems to automate sample clean-up and injection, significantly reducing manual labor and improving reproducibility. nih.gov Such systems have been successfully developed for the simultaneous quantification of other tetranor prostaglandins (B1171923), like tetranor-PGDM and tetranor-PGEM. nih.gov
Table 2: Performance Characteristics of an Online SPE-LC-MS/MS Method for Tetranor Prostaglandins (Data based on a method for tPGDM and tPGEM, illustrating typical performance for this class of compounds)
| Parameter | Tetranor-PGDM | Tetranor-PGEM | Source |
| Reportable Range | 0.2–40 ng/mL | 0.5–100 ng/mL | nih.gov |
| Intra-assay Precision (%CV) | < 15% | < 15% | nih.gov |
| Inter-assay Precision (%CV) | < 15% | < 15% | nih.gov |
| Intra-assay Accuracy (%Bias) | < 15% | < 15% | nih.gov |
| Inter-assay Accuracy (%Bias) | < 15% | < 15% | nih.gov |
Immunological Assay Development
Immunological assays provide an alternative to mass spectrometry-based methods, often allowing for high-throughput analysis without the need for extensive instrumentation.
Enzyme Immunoassays (EIAs) are a common type of immunological assay used for the detection and quantification of antigens. nih.gov A competitive EIA is a frequently used format for small molecules like prostaglandin metabolites. nih.gov The development of a monoclonal antibody-based EIA is a complex process that involves immunizing an animal with the target analyte (or a derivative), generating antibody-producing hybridomas, and then selecting a monoclonal antibody with high specificity and affinity. nih.gov
While a specific EIA for this compound is not detailed in the provided sources, the development of a highly sensitive competitive EIA for the related metabolite, tetranor-PGDM, provides a clear blueprint for the process. nih.gov In that study, a monoclonal antibody was generated that showed negligible cross-reactivity with other tetranor metabolites, including tetranor-PGEM and this compound. nih.gov This high specificity is a critical parameter for any immunoassay to ensure that only the target analyte is being measured. The assay's performance is characterized by its detection limit, range of quantitation, precision, and accuracy. nih.gov
Table 3: Performance Characteristics of a Monoclonal Antibody-Based Competitive EIA for Tetranor-PGDM (This table exemplifies the performance metrics that would be established for a this compound-specific EIA)
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 0.0498 ng/mL | nih.gov |
| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL | nih.gov |
| Half-maximal Inhibition (IC50) | 1.79 ng/mL | nih.gov |
| Intra-assay Variation | 3.9–6.0% | nih.gov |
| Inter-assay Variation | 5.7–10.4% | nih.gov |
| Cross-reactivity with this compound | Negligible | nih.gov |
Sample Preparation and Analytical Considerations
Effective sample preparation is a crucial step that precedes any analytical measurement, designed to extract the analyte of interest and remove interfering substances from the complex biological matrix. mdpi.comphenomenex.com
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from liquid samples prior to analysis by methods like LC-MS/MS. phenomenex.comnih.gov The optimization of an SPE protocol is critical to ensure high and reproducible recovery of the target analyte. nih.govresearchgate.net Key factors that influence SPE efficiency include the choice of sorbent material, sample pH, the volume and composition of wash solutions, and the volume and composition of the elution solvent. nih.govdiva-portal.org
For prostaglandin metabolites, reversed-phase sorbents like octadecyl-bonded silica (B1680970) (C18) are commonly used. nih.gov A systematic study optimizing SPE for PGE2, PGF2α, and their metabolites demonstrated that factors within the biological matrix itself could interfere with extraction. nih.gov It was found that including 1% formic acid in the sample loading mixture significantly improved recoveries from complex matrices like urine and plasma to ≥90%. nih.gov The optimization process often involves a factorial design to screen for the most significant parameters before determining the optimal conditions. nih.gov
Table 4: Key Parameters for SPE Method Optimization
| Parameter | Description | Considerations | Source |
| SPE Sorbent | The solid material that retains the analyte. | Choice depends on analyte polarity (e.g., C18 for nonpolar, HLB for mixed polarity). | nih.govnih.gov |
| Sample Volume | The volume of the biological sample loaded onto the cartridge. | Increasing volume can increase the enrichment factor, but breakthrough must be avoided. | mdpi.com |
| Sample pH / Additives | The pH of the sample and any additives used. | Adjusting pH can optimize analyte retention. Additives like formic acid can improve recovery from complex matrices. | nih.gov |
| Wash Solvent | Used to remove interfering compounds after sample loading. | Must be strong enough to elute interferences but weak enough to leave the analyte on the sorbent. | nih.gov |
| Elution Solvent | Used to desorb the analyte from the sorbent for collection. | Must be strong enough to ensure complete elution in a minimal volume to maximize concentration. | mdpi.comnih.govnih.gov |
This systematic approach to SPE optimization ensures that the final analytical method is robust, reliable, and provides the clean extracts necessary for sensitive quantification of this compound. nih.gov
Addressing Matrix Effects and Ion Suppression
The accurate quantification of this compound in biological samples, particularly urine and plasma, is frequently challenged by matrix effects. researchgate.netmarker-test.de These effects arise from the co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate measurements. researchgate.netmarker-test.de Ion suppression is a common concern in the electrospray ionization (ESI) mode used in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a primary technique for eicosanoid analysis. researchgate.net
Several strategies are employed to mitigate these matrix effects:
Sample Preparation: Rigorous sample preparation is the first line of defense. Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up samples and concentrating the analyte of interest. nih.gov Different SPE sorbents can be tested to find the optimal one for this compound and related compounds. For instance, in the analysis of 13 eicosanoids, including this compound, Strata X-AW cartridges demonstrated superior recovery (93–107%) compared to C18 Sep-Pak (59–67%) and Oasis HLB (60–71%) cartridges, effectively reducing matrix-related ion suppression. csic.es While organic solvents can be used for extraction, they may poorly extract more hydrophilic compounds like this compound. sci-hub.se
Internal Standards: The use of stable isotope-labeled internal standards is crucial. nih.gov A deuterated form of the analyte, such as this compound-d4, is added to the sample at the beginning of the extraction process. nih.gov This internal standard experiences the same matrix effects and extraction losses as the endogenous analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate quantification. nih.gov
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between this compound and interfering matrix components is essential. nih.gov Ultra-high-performance liquid chromatography (UPLC) systems, with their higher resolution, can help minimize co-elution and thus reduce ion suppression. waters.com
Post-Column Infusion: This technique can be used to evaluate when ion suppression occurs during the chromatographic run. sci-hub.se By infusing a constant flow of the analyte solution post-column while injecting a blank matrix extract, any dip in the analyte signal indicates the retention time of interfering components. sci-hub.se
By implementing these strategies, the impact of matrix effects and ion suppression on the analysis of this compound can be significantly minimized, ensuring the generation of reliable and accurate quantitative data.
Method Validation Parameters (Linearity, LOD, LOQ, Recovery)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. gavinpublishers.comunodc.org For the quantification of this compound, several key parameters are evaluated:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For eicosanoid analysis using LC-MS/MS, linearity is typically demonstrated by a correlation coefficient (r²) greater than 0.99. nih.govnih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. csic.es For this compound and related eicosanoids, LODs can range from the low picogram to nanogram per milliliter level, depending on the specific method and instrumentation. csic.esnih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. csic.es The LOQ is a critical parameter for studies where low levels of this compound are expected.
Recovery: This parameter measures the efficiency of the extraction process. researchgate.net It is determined by comparing the amount of analyte measured in a spiked sample to the known amount of analyte added. researchgate.net High and consistent recovery, often greater than 90%, is desirable for a robust analytical method. nih.gov
The following table summarizes typical method validation parameters for the analysis of this compound and other eicosanoids from various studies.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | nih.gov |
| Limit of Detection (LOD) | 0.05–5 ng/mL (for a panel of 32 eicosanoids) | nih.gov |
| 0.021–0.64 ng/mL (for a panel of 13 eicosanoids) | csic.es | |
| Limit of Quantification (LOQ) | 0.042–1.28 ng/mL (for a panel of 13 eicosanoids) | csic.es |
| 0.048–0.44 ng/mL (for a panel of 25 eicosanoids) | nih.gov | |
| Recovery | > 90% (average for a panel of 32 eicosanoids) | nih.gov |
| 93–107% (using Strata X-AW cartridges) | csic.es | |
| > 64.5% (for a panel of 25 eicosanoids) | nih.gov |
Comparative Analytical Techniques for Eicosanoid Profiling
While LC-MS/MS is currently the gold standard for eicosanoid profiling due to its high sensitivity and selectivity, other analytical techniques have also been employed. researchgate.netnih.gov The choice of technique often depends on the specific research question, the number of analytes, and the required sensitivity.
The table below provides a comparison of different analytical techniques used for eicosanoid profiling.
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | High sensitivity, high selectivity, ability to quantify multiple analytes simultaneously, provides structural information. researchgate.netnih.gov | Susceptible to matrix effects and ion suppression, requires expensive instrumentation. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High chromatographic resolution, provides detailed structural information. researchgate.net | Requires derivatization of polar analytes like eicosanoids, which can be time-consuming and introduce variability. researchgate.net |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the target analyte. | High throughput, relatively inexpensive, does not require extensive sample preparation. | Potential for cross-reactivity with structurally similar compounds, may lack the specificity of mass spectrometry-based methods. researchgate.net |
Academic Research on the Biological and Physiological Significance of Tetranor Pgfm
Tetranor-PGFM as a Biomarker in Disease Research
Chronic Enteropathy Associated with the SLCO2A1 Gene (CEAS) is a rare hereditary disorder marked by chronic intestinal ulcers, leading to significant blood and protein loss. nih.govfrontiersin.org The condition is caused by mutations in the SLCO2A1 gene, which is responsible for encoding a prostaglandin (B15479496) (PG) transporter. nih.govmdpi.com A key pathogenic feature of CEAS is the impaired transport and degradation of prostaglandins (B1171923), resulting in elevated systemic levels. mdpi.com
Research has demonstrated that urinary levels of prostaglandin metabolites are significantly higher in CEAS patients compared to healthy individuals and even patients with Crohn's disease. mdpi.com This is a direct consequence of the dysfunctional PG transporter encoded by the mutated SLCO2A1 gene. ca.gov Studies have specifically measured urinary this compound, alongside other PG metabolites like tetranor-PGEM, using methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to confirm this elevation. ca.gov The systemic increase in prostaglandins is also linked to extraintestinal symptoms sometimes observed in CEAS patients, such as digital clubbing and pachydermia. mdpi.com
Research Findings on this compound in CEAS
| Finding | Methodology | Significance | Source |
|---|---|---|---|
| Urinary levels of this compound are significantly elevated in CEAS patients. | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). | Confirms systemic PG elevation due to dysfunctional SLCO2A1 transporter and serves as a diagnostic biomarker. | mdpi.comca.gov |
| CEAS is caused by loss-of-function mutations in the SLCO2A1 gene, which encodes a prostaglandin transporter. | Genetic sequencing and analysis. | Establishes the genetic basis of the disease and the mechanism for elevated PG metabolites. | nih.govmdpi.comca.gov |
Psoriasis is a chronic, immune-mediated inflammatory disease primarily affecting the skin. uclahealth.org Research into the biochemical underpinnings of this condition has explored the role of prostaglandins, key mediators of inflammation. Studies have investigated the excretion of prostaglandin metabolites to understand their potential role in the disease's pathogenesis.
One study examined the 24-hour urinary excretion of the main urinary metabolite of prostaglandin F1α and F2α (PGF-MUM), which is this compound, in patients with stable psoriasis compared to healthy subjects. The findings indicated a significantly lower mean excretion level of PGF-MUM in male psoriatic patients compared to their healthy counterparts. A similar, though less pronounced, trend was observed in female patients. These results suggest an altered endogenous synthesis or metabolism of prostaglandins in individuals with psoriasis.
Urinary PGF-MUM (this compound) Excretion in Psoriasis Patients vs. Healthy Controls
| Group | Mean Excretion (μg/day) | Comparison | Statistical Significance (p-value) | Source |
|---|---|---|---|---|
| Male Psoriatic Patients | 15.2 ± 4.0 | Significantly lower in patients | < 0.01 | |
| Male Healthy Subjects | 22.8 ± 3.3 | |||
| Female Psoriatic Patients | 10.6 ± 3.0 | Lower in patients (less remarkable difference) | = 0.05 | |
| Female Healthy Subjects | 13.3 ± 2.4 |
The measurement of prostaglandin metabolites has proven to be a valuable non-invasive tool in reproductive management and pregnancy diagnosis across various mammalian species. This compound, as the major urinary metabolite of PGF2α, reflects the activity of its parent compound, which plays critical roles in reproductive processes.
During pregnancy in females, urinary levels of this compound are observed to be two to five times higher than pre-pregnancy levels. These elevated concentrations typically diminish back to baseline soon after labor. This dynamic has been exploited to develop non-invasive pregnancy tests. For instance, in several felid species, including the Iberian lynx, fecal PGFM (the direct precursor to this compound) concentrations are a reliable indicator of pregnancy, showing a steady increase over the last trimester. This allows for clear differentiation between pregnant and pseudopregnant states. Similar applications have been explored in other species, such as the giant panda, by monitoring urinary PGFM. The consistent elevation of PGFM, and by extension this compound, during gestation makes it a robust biomarker for pregnancy monitoring in various mammalian models.
Application of PGFM/Tetranor-PGFM in Mammalian Pregnancy Monitoring
| Species/Model | Sample Type | Key Finding | Significance | Source |
|---|---|---|---|---|
| General (Human) | Urine | This compound levels are 2- to 5-fold higher during pregnancy. | Indicates increased PGF2α production during gestation. | |
| Felids (e.g., Iberian Lynx, Tiger, Jaguar) | Feces/Urine | Fecal and urinary PGFM levels increase during the last trimester, allowing differentiation from pseudopregnancy. | Provides a reliable, non-invasive method for pregnancy diagnosis in captive breeding programs. | |
| Giant Panda | Urine | Urinary PGFM is explored as a potential non-invasive biomarker for pregnancy. | Aids in the reproductive management of endangered species that experience pseudopregnancy. |
Relevance in Oxidative Stress Research (e.g., Lipid Peroxidation)
This compound, as the major urinary metabolite of prostaglandin F2α (PGF2α), holds significant relevance in the study of oxidative stress. nih.gov Oxidative stress is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage, particularly to lipids, a process known as lipid peroxidation. mdpi.com
The connection between this compound and oxidative stress is primarily understood through its precursor, PGF2α, and related F2-isoprostanes. F2-isoprostanes, such as 8-iso-PGF2α, are considered among the best indicators of oxidative stress in vivo. nih.gov These compounds are formed through both enzymatic pathways involving cyclooxygenase (COX) enzymes and, crucially, through non-enzymatic, free-radical-catalyzed chemical lipid peroxidation of arachidonic acid. nih.gov
Research has focused on the ratio of 8-iso-PGF2α to PGF2α as a highly sensitive and selective measure of chemical lipid peroxidation, distinguishing it from enzymatic production. nih.gov While enzymatic lipid peroxidation is highly selective for PGF2α, chemical lipid peroxidation (autoxidation) produces nearly equal amounts of 8-iso-PGF2α and PGF2α. nih.gov Therefore, an increase in the 8-iso-PGF2α/PGF2α ratio points specifically to a rise in oxidative stress-induced lipid damage. nih.gov Since this compound is the stable, downstream product of PGF2α metabolism, its measurement in urine provides an integrated, systemic view of PGF2α production, which can be correlated with F2-isoprostane levels to assess the degree of in vivo oxidative stress.
Comparative Analysis with Other Tetranor Prostanoid Metabolites
This compound is part of a larger family of tetranor prostanoid metabolites, each serving as a urinary biomarker for its respective primary prostaglandin. nih.govresearchgate.net A comparative analysis highlights their distinct origins and associated physiological and pathophysiological states.
Tetranor-PGEM is the major urinary metabolite of prostaglandin E2 (PGE2). nih.govcaymanchem.com PGE2 is a widely investigated prostaglandin involved in inflammation, disease processes, and therapeutic responses. bertin-bioreagent.combiomol.com Due to the rapid metabolism of PGE2, direct measurement is challenging, making tetranor-PGEM a crucial surrogate marker for estimating systemic PGE2 biosynthesis. nih.govbertin-bioreagent.com
Like its parent compound, tetranor-PGEM is chemically unstable. bertin-bioreagent.combiomol.com Research indicates that elevated urinary levels of tetranor-PGEM are associated with certain pathological conditions. For instance, increased levels have been observed in patients with diabetic nephropathy and have been linked to a higher risk of breast cancer in certain postmenopausal women. caymanchem.combertin-bioreagent.com
Tetranor-PGDM is an abundant urinary metabolite of prostaglandin D2 (PGD2) in both humans and mice. nih.govresearchgate.netcaymanchem.com PGD2 is produced by mast cells and other cell types and plays a role in allergic reactions, inflammation, and sleep regulation. interscienceinstitute.combertin-bioreagent.comebiohippo.com The measurement of urinary tetranor-PGDM serves as a reliable biomarker for systemic PGD2 production and mast cell activity. nih.govinterscienceinstitute.com
Studies have shown that urinary tetranor-PGDM levels are elevated in response to inflammatory stimuli, such as the administration of bacterial lipopolysaccharide, and during niacin-induced flushing. nih.govresearchgate.net Its utility as a biomarker extends to identifying severe food allergies and drug intolerance in asthma patients. interscienceinstitute.com Unlike tetranor-PGEM, tetranor-PGDM is a metabolite of the D-series of prostaglandins and reflects different biological pathways. nih.gov
Tetranor-PGAM is biochemically linked to tetranor-PGEM. biomol.commedchemexpress.com It is a dehydration product of the unstable tetranor-PGEM. bertin-bioreagent.commedchemexpress.comcaymanchem.com Due to the instability of tetranor-PGEM, which complicates its direct and accurate measurement in urine, tetranor-PGAM is often measured as a more stable surrogate. bertin-bioreagent.combiomol.com Therefore, its biological significance is directly tied to that of tetranor-PGEM, serving as an indirect but more reliable indicator of systemic PGE2 biosynthesis. bertin-bioreagent.comcaymanchem.com
Tetranor-PGJM is a potential metabolite of PGD2, related to tetranor-PGDM. caymanchem.combertin-bioreagent.comglpbio.com It is believed to be formed from tetranor-PGDM through the elimination of the C-9 hydroxyl group. caymanchem.combertin-bioreagent.comglpbio.com While tetranor-PGDM is the established major biomarker for PGD2 biosynthesis, tetranor-PGJM may serve as a useful control compound in the analytical study of PGD2 metabolism. bertin-bioreagent.comglpbio.com Its direct biological functions and significance as a biomarker are still under investigation.
Table 1: Comparative Summary of Tetranor Prostanoid Metabolites
Fundamental Research on Prostaglandin Transporter Interactions (SLCO2A1)
The transport of prostaglandins and their metabolites across cell membranes is a critical step in their biological activity and eventual excretion. The solute carrier organic anion transporter family member 2A1 (SLCO2A1), also known as the prostaglandin transporter (PGT), plays a crucial role in this process.
Fundamental research has investigated the interaction between SLCO2A1 and various prostanoid metabolites. Studies involving mutations in the SLCO2A1 gene have provided significant insights. For example, research has shown that mutations in this gene can lead to altered urinary levels of tetranor-prostaglandin metabolites, including this compound (t-PGFM), tetranor-PGEM (t-PGEM), and tetranor-PGDM (t-PGDM). researchgate.net This directly implicates SLCO2A1 in the transport and subsequent urinary clearance of these key metabolites. A novel mutation in the SLCO2A1 gene has been identified as a cause of chronic enteropathy, a condition characterized by intestinal inflammation, further highlighting the transporter's physiological importance. researchgate.net The measurement of urinary tetranor metabolites is a key diagnostic tool in conditions related to SLCO2A1 dysfunction. researchgate.net
Table 2: List of Compound Names
Future Research Directions and Translational Perspectives for Tetranor Pgfm Studies
Elucidating Unexplored Metabolic Branch Points
The primary metabolic pathway for PGF2α involves conversion to 13,14-dihydro-15-keto-PGF2α, which is then subjected to β- and ω-oxidation to form tetranor-PGFM. nih.gov This pathway is considered the major route leading to the main urinary metabolite of PGF2α. nih.govcaymanchem.com However, the metabolism of prostaglandins (B1171923) is complex, with multiple potential enzymatic transformations. For instance, studies on prostaglandin (B15479496) E2 (PGE2) have identified alternative pathways, such as one that bypasses the initial oxidation-reduction of the ω-side-chain and instead involves direct β-oxidation of the α-side-chain to produce tetranor-PGE1. nih.gov
Future investigations should focus on identifying whether analogous minor or alternative metabolic pathways exist for PGF2α leading to different, currently uncharacterized, tetranor metabolites. Research could explore whether variations in physiological or pathological states could shift the metabolic flux between the canonical pathway and these hypothetical branch points. Identifying and quantifying such metabolites would provide a more nuanced picture of PGF2α metabolism and could reveal new biomarkers or functional molecules.
Table 1: Known Metabolic Fates of Related Prostaglandins
| Precursor Prostaglandin | Primary Metabolic Pathway | Key Metabolite(s) |
|---|---|---|
| PGF2α | β- and ω-oxidation | This compound nih.gov |
| PGE2 | 15-PGDH pathway, β- and ω-oxidation | tetranor-PGEM nih.gov |
| PGD2 | 15-PGDH pathway, β- and ω-oxidation | tetranor-PGDM nih.gov |
Integration into Multi-Omics Approaches for Comprehensive Eicosanoid Profiling
The study of eicosanoids, including prostaglandins, is rapidly moving from the measurement of single analytes to comprehensive profiling within a multi-omics framework. Lipidomics, a branch of metabolomics, allows for the systematic analysis of a wide array of lipids from a single sample. nih.gov Integrating this compound quantification into broader lipidomic and metabolomic panels is a critical future direction. This approach, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can simultaneously measure dozens of eicosanoids and other lipid mediators. nih.govnih.gov
Combining lipidomic data with other omics data, such as transcriptomics (the study of gene expression), can provide profound insights into the regulation and function of the PGF2α pathway. nih.gov For example, correlating this compound levels with the expression of genes encoding for prostaglandin synthases, dehydrogenases, and receptors could uncover novel regulatory mechanisms or identify genetic determinants of PGF2α production. Such integrated analyses are essential for moving from simple biomarker association to a mechanistic understanding of the roles of these pathways in health and disease. nih.gov
Advancements in Understanding Physiological Roles Beyond Biomarker Applications
Currently, this compound is viewed almost exclusively as a stable, inactive end-product metabolite useful for quantifying the in vivo production of its parent compound, PGF2α. nih.gov The primary prostanoids themselves are known to be powerful signaling molecules involved in a vast array of physiological processes, including blood pressure regulation, inflammation, and labor. nih.gov However, the assumption that metabolites are always inactive is being challenged in other fields of biology.
A significant future research direction is to investigate whether this compound, or other PGF2α metabolites, possess intrinsic biological activity. This would represent a paradigm shift in our understanding of this molecule. Research in this area could involve:
Receptor Binding Assays : Screening this compound against a panel of known and orphan G protein-coupled receptors (GPCRs) to identify potential interactions.
In Vitro Functional Assays : Using cell-based systems to determine if this compound can elicit cellular responses, such as changes in intracellular calcium, cyclic AMP (cAMP) production, or gene expression, independent of PGF2α receptors.
Phenotypic Screening : Employing high-content imaging to assess whether this compound induces morphological or functional changes in various cell types. youtube.com
While speculative, uncovering a direct physiological role for this compound would open up entirely new avenues of research into the eicosanoid signaling cascade and its implications for human health and disease.
Q & A
Basic Research Questions
Q. What are the primary methodologies for quantifying tetranor-PGFM in biological samples, and how do they ensure specificity?
- Methodological Answer : this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA). LC-MS/MS is preferred for its high specificity, leveraging fragmentation patterns to distinguish this compound from structurally similar eicosanoids. For ELISA, cross-reactivity must be tested against other prostaglandin metabolites (e.g., 13,14-dihydro-15-keto PGF2α) to validate specificity .
- Key Data : Mean urinary concentrations in healthy subjects: 1.6 ± 7.1 μg/24h (women) and 1.6 ± 6.0 μg/24h (men) .
Q. How does this compound serve as a biomarker in inflammatory diseases, and what sample types are optimal for its measurement?
- Methodological Answer : this compound reflects systemic PGF2α metabolism and is a stable plasma biomarker due to its longer half-life compared to precursor metabolites. Plasma and urine are optimal for longitudinal studies, as this compound remains detectable for hours post-inflammation onset. Urine is ideal for non-invasive monitoring .
- Experimental Design Tip : Collect plasma samples at consistent timepoints (e.g., 2-hour intervals) to capture peak concentrations during acute inflammation .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings in this compound levels across inflammatory arthritis subtypes?
- Methodological Answer : Contradictions arise from disease heterogeneity (e.g., polymyalgia rheumatica vs. elderly-onset rheumatoid arthritis). Use stratified cohorts matched for age, sex, and comorbidities. Incorporate multi-omics data (e.g., lipidomics, cytokine profiles) to contextualize this compound levels within broader inflammatory pathways .
- Case Example : In EORA (elderly-onset rheumatoid arthritis), this compound levels correlate with 6R-LXA4 but not LTB4, suggesting distinct lipid mediator networks compared to PMR .
Q. What statistical approaches resolve variability in this compound data caused by enzymatic degradation during sample storage?
- Methodological Answer : Pre-treat samples with stabilizers (e.g., indomethacin) to inhibit cyclooxygenase activity. Apply mixed-effects models to account for intra-subject variability and use bootstrapping to estimate confidence intervals for skewed distributions common in urinary metabolite data .
- Data Validation : Replicate measurements using orthogonal methods (e.g., LC-MS/MS vs. ELISA) to confirm robustness .
Q. How can researchers integrate this compound data with other eicosanoid profiles to model inflammatory cascades?
- Methodological Answer : Use pathway enrichment analysis (e.g., MetaboAnalyst) to map this compound levels alongside upstream (arachidonic acid) and downstream (LTB4, resolvins) mediators. Network pharmacology tools (e.g., Cytoscape) can identify hub molecules driving inflammation .
- Example Workflow : Pair this compound with 15-oxo-prostaglandin Δ13-reductase activity assays to assess enzymatic flux in disease models .
Methodological and Analytical Considerations
Q. What protocols minimize pre-analytical variability in this compound measurement for multi-center studies?
- Standardization Steps :
Use uniform collection tubes (e.g., EDTA-coated for plasma).
Freeze samples at -80°C within 30 minutes of collection.
Include internal standards (e.g., deuterated this compound) to correct for extraction efficiency .
Q. How do confounding factors (e.g., renal function) impact the interpretation of urinary this compound levels?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
